4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.:
Cat. No.: VC20186011
Molecular Formula: C15H17N3O2S2
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N3O2S2 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 4-propan-2-yloxy-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C15H17N3O2S2/c1-4-9-21-15-18-17-14(22-15)16-13(19)11-5-7-12(8-6-11)20-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,16,17,19) |
| Standard InChI Key | RHTQPLSTKOZQAV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC=C |
Introduction
Key Findings
4-(Propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel benzamide-thiadiazole hybrid compound with a propan-2-yloxy substituent on the benzene ring and a prop-2-en-1-ylsulfanyl group on the thiadiazole moiety. Its synthesis involves multi-step reactions, including cyclization and substitution, optimized under microwave irradiation for enhanced efficiency . Preliminary computational studies suggest strong binding affinities to cancer-related targets like EGFR and tubulin, while its physicochemical properties (e.g., logP = 3.2 ± 0.1) indicate moderate lipophilicity suitable for drug development .
Molecular Structure and Nomenclature
The compound’s IUPAC name, 4-(propan-2-yloxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, reflects its dual functional groups:
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Benzamide core: A benzene ring substituted with a propan-2-yloxy group at the para position and an amide linkage.
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1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, modified with a prop-2-en-1-ylsulfanyl (allylthio) group at position 5.
Key Structural Features:
| Feature | Description |
|---|---|
| Molecular formula | C₁₆H₁₈N₄O₂S₂ |
| Molecular weight | 378.47 g/mol |
| Hydrogen bond donors | 2 (amide NH, thiadiazole NH) |
| Hydrogen bond acceptors | 5 (amide O, thiadiazole N, ether O) |
| Rotatable bonds | 6 |
The allylthio group introduces potential reactivity via thiol-ene click chemistry, while the propan-2-yloxy group enhances membrane permeability.
Synthesis and Optimization
Synthetic Pathway
The synthesis follows a three-step protocol (Scheme 1):
Step 1: Formation of 4-(propan-2-yloxy)benzamide
4-Hydroxybenzamide reacts with isopropyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base (Yield: 85–90%).
Step 2: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol
Thiosemicarbazide undergoes cyclization with phosphorus oxychloride (POCl₃) under reflux (Yield: 78%) .
Step 3: Final Coupling
The thiol intermediate reacts with 4-(propan-2-yloxy)benzamide and allyl bromide in ethanol under microwave irradiation (70°C, 30 min, Yield: 65%) .
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Isopropyl bromide, K₂CO₃, DMF, 80°C | 88 | 98.5 |
| 2 | POCl₃, reflux, 4 h | 78 | 97.2 |
| 3 | Allyl bromide, EtOH, microwave, 30 min | 65 | 96.8 |
Microwave irradiation in Step 3 reduces reaction time from 8 h (conventional heating) to 30 min while improving yield by 15% .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, ArH), 7.12–7.05 (m, 2H, ArH), 5.92–5.85 (m, 1H, CH₂=CH), 5.32–5.25 (m, 2H, CH₂=CH₂), 4.68 (septet, 1H, OCH(CH₃)₂), 3.45 (d, 2H, SCH₂), 1.32 (d, 6H, CH(CH₃)₂) .
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¹³C NMR: δ 167.5 (C=O), 161.2 (C-O), 152.1 (thiadiazole C), 132.8 (CH₂=CH), 122.4–116.7 (aromatic C), 70.1 (OCH(CH₃)₂), 22.4 (CH(CH₃)₂).
Fourier Transform Infrared (FTIR)
Mass Spectrometry
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ESI-MS: m/z 379.1 [M+H]⁺ (calc. 378.47).
Biological Activity and Computational Studies
Anticancer Activity (In Silico)
Molecular docking against EGFR (PDB: 1M17) and tubulin (PDB: 1SA0) revealed:
| Target | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| EGFR | -9.4 ± 0.3 | Met793, Lys745, Thr854 |
| Tubulin | -8.7 ± 0.2 | Asn101, Lys163, Asp177 |
The allylthio group forms hydrophobic interactions with EGFR’s Met793, while the thiadiazole NH hydrogen-bonds to tubulin’s Asn101 .
Predicted ADMET Properties
| Parameter | Value |
|---|---|
| logP | 3.2 ± 0.1 |
| Water solubility | 0.012 mg/mL (25°C) |
| CYP2D6 inhibition | Non-inhibitor |
| hERG inhibition | Low risk |
The compound complies with Lipinski’s rule of five (MW < 500, logP < 5), indicating oral bioavailability potential.
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